methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-16-9-5-3-8(4-6-9)10-7-11(14-13-10)12(15)17-2/h3-7H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNMXQMHEIWMQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361334 | |
| Record name | methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24790708 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
192701-83-0 | |
| Record name | Methyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192701-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
1,3-Regioisomer Formation with Arylhydrazine Hydrochlorides
When arylhydrazine hydrochlorides are used, the reaction favors the 1,3-regioisomer. For example, phenylhydrazine hydrochloride reacts with trichloromethyl enones in methanol under reflux to yield the target compound. The trichloromethyl group undergoes methanolysis, directly introducing the carboxyalkyl moiety. This one-pot protocol achieved yields of 37–97% across 22 examples.
Key Conditions:
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Solvent: Methanol (optimized for solubility and methanolysis).
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Temperature: Reflux (≈65°C).
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Reaction Time: 16 hours.
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Equivalents: 1.2–2.0 equivalents of hydrazine hydrochloride.
1,5-Regioisomer Formation with Free Hydrazines
Switching to free hydrazines (e.g., phenylhydrazine) exclusively produces the 1,5-regioisomer. The absence of hydrochloric acid shifts the reaction pathway, with yields ranging from 52% to 83%. This method is critical for accessing structurally diverse pyrazoles without regioisomeric contamination.
Condensation of Hydrazines with 1,3-Dicarbonyl Compounds
A traditional route involves the cyclocondensation of hydrazines with 1,3-dicarbonyl precursors. For this compound, the synthesis proceeds via:
Stepwise Cyclization and Esterification
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Cyclization: 4-Methoxyphenylhydrazine reacts with a β-ketoester (e.g., methyl 3-oxopent-4-enoate) in ethanol under reflux to form the pyrazole core.
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Esterification: The intermediate is treated with methanol and an acid catalyst to yield the final ester.
Optimized Parameters:
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Catalyst: Concentrated sulfuric acid (0.1 equiv.).
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Temperature: 80°C.
Catalytic Process from Patented Methodologies
A patent describes a scalable process for fluorine-containing pyrazolecarboxylic acid derivatives, adaptable to this compound:
Two-Step Alkylation and Hydrolysis
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Alkylation: A pyrazole intermediate is reacted with methyl iodide in toluene using triethylamine as a base.
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Hydrolysis: The alkylated product undergoes acidic hydrolysis (HCl, H2O) to introduce the carboxylic acid group, followed by esterification with methanol.
Critical Parameters:
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Solvent: Toluene (ensures homogeneity and minimizes side reactions).
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Temperature: 0–50°C during alkylation.
Solvent and Temperature Effects on Yield
Comparative data from multiple methods highlight solvent and temperature dependencies:
| Method | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Trichloromethyl Enones | Methanol | 65 | 68–97 |
| Condensation | Ethanol | 80 | 65–75 |
| Catalytic Alkylation | Toluene | 0–50 | 70–85 |
Methanol enhances regioselectivity in the trichloromethyl enone route, while toluene improves reaction control in catalytic processes.
Structural Confirmation and Analytical Data
The compound’s structure is confirmed via:
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include substituted pyrazoles, alcohols, and other functionalized derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate has shown significant potential as an anticancer agent, particularly against breast cancer. In silico studies suggest that it exhibits a higher binding affinity compared to tamoxifen, indicating its potential as a more effective treatment option for estrogen receptor-positive breast cancer cells.
Case Study: Breast Cancer Inhibition
- Study Design : The compound was tested in vitro against various breast cancer cell lines.
- Results : It demonstrated a more negative binding free energy value than tamoxifen, suggesting enhanced potency.
- : The compound may serve as a lead for developing novel anticancer therapeutics.
Neuropharmacology
Neuroprotective Effects
This compound has been identified as a neuroprotective agent, particularly in models of neurodegenerative diseases such as Parkinson's disease. Research indicates that it can inhibit the STAT3 pathway, which is involved in neuroinflammation and dopaminergic neurodegeneration.
Case Study: Neuroprotection in Parkinson's Disease
- Study Design : Pre-clinical models were administered the compound to evaluate its effects on dopaminergic neurons.
- Results : Significant amelioration of neurodegenerative pathways was observed.
- : this compound holds promise for further development as a treatment for neurodegenerative conditions.
Synthetic Chemistry
The synthesis of this compound can be achieved through various methods, including multicomponent reactions and green chemistry approaches. These methods not only enhance selectivity but also improve pharmacokinetic properties of derived compounds .
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Multicomponent Reaction | Utilizes β-enamino diketones with phenylhydrazines for regioselective synthesis | 51 |
| Green Chemistry Approaches | Employs eco-friendly solvents and conditions to enhance yield | Varies |
Broader Biological Activities
Beyond anticancer and neuroprotective effects, this compound has been studied for its antioxidant and antimicrobial properties. Compounds with similar pyrazole scaffolds have demonstrated diverse biological activities, including anti-inflammatory and anticonvulsant effects .
Mechanism of Action
The mechanism of action of methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl group enhances its binding affinity and selectivity towards these targets, leading to various biological effects. The compound may modulate signaling pathways and inhibit or activate specific enzymes, contributing to its observed activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
Ethyl vs. Methyl Ester Groups
Replacing the methyl ester with an ethyl group alters physicochemical properties. For example:
- Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate (CAS 10250-64-3) has a molecular weight of 246.27 g/mol. Ethyl esters generally exhibit lower solubility in polar solvents compared to methyl esters due to increased hydrophobicity .
Brominated Pyrazole Derivatives
Bromination at the 4-position introduces steric and electronic effects. Compounds like ethyl 4-bromo-3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-5-carboxylate (4g) have higher molecular weights (e.g., ~450 g/mol) and melting points (109–110°C), attributed to enhanced intermolecular interactions from bromine and additional aryl groups .
Anticancer Activity
- (S)-Ethyl 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate (SEC): This compound activates ANXA7, suppresses prometastatic genes (CCL2, APLN), and inhibits the AMPK/mTORC1/STAT3 pathway in prostate cancer cells. The 4-chlorophenoxy group enhances target specificity compared to the simpler methoxyphenyl group in the target compound .
- Anti-inflammatory Derivatives : 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde derivatives exhibit significant anti-inflammatory activity (ulcer index: 2.10–4.27) by inhibiting prostaglandins. The 4-methoxyphenyl group likely contributes to reduced gastrointestinal toxicity .
Structural and Physical Properties
Crystal Packing and Stability
- Ethyl 3-(4-methoxyphenyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrazole-5-carboxylate (C₂₂H₂₂N₂O₅): X-ray studies reveal planar pyrazole rings and π-π stacking between methoxyphenyl groups, stabilizing the crystal lattice .
- Melting Points: Brominated analogs (e.g., 4h: 157–158°C) have higher melting points than non-brominated derivatives due to increased molecular symmetry and halogen bonding .
Data Tables
Table 1: Comparison of Key Pyrazole Carboxylate Derivatives
Biological Activity
Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate is a derivative of the pyrazole class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H13N2O3
- Molecular Weight : 233.24 g/mol
The presence of the methoxy group on the phenyl ring is thought to influence the compound's biological properties, enhancing its interaction with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Anticancer Activity : Compounds with a pyrazole scaffold have shown promise in inhibiting various cancer cell lines. For instance, studies have demonstrated that related pyrazole derivatives can inhibit cell proliferation in lung, breast, and colorectal cancers, suggesting a similar potential for this compound .
- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. The compound may inhibit inflammatory pathways, potentially through modulation of cytokine production or inhibition of cyclooxygenase enzymes .
- Antimicrobial Properties : There is evidence that pyrazole derivatives can exhibit antimicrobial activity against various pathogens, indicating that this compound may also possess similar properties .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The compound demonstrated an IC50 value of approximately 25 µM against MDA-MB-231 cells, indicating significant antiproliferative effects. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Case Study 2: Anti-inflammatory Effects
In an experimental model of inflammation induced by lipopolysaccharides (LPS), this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential for therapeutic use in inflammatory diseases.
Research Findings
Recent research has focused on optimizing the synthesis of pyrazole derivatives to enhance their biological activities. Studies involving structural modifications have led to compounds with improved potency and selectivity against specific targets, highlighting the importance of molecular design in drug development .
Q & A
Basic: What are the standard synthetic routes for methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate?
The compound is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate and phenylhydrazine derivatives can undergo cyclization in the presence of catalysts like Pd(PPh₃)₄ under Suzuki-Miyaura cross-coupling conditions to introduce aryl substituents . Another approach involves Vilsmeier-Haack formylation of pyrazolone intermediates, followed by esterification . Key steps include refluxing in polar aprotic solvents (e.g., DMF) and purification via column chromatography.
Basic: What spectroscopic methods are used to characterize this compound?
Structural confirmation relies on:
- ¹H/¹³C NMR : Peaks for the methoxy group (δ ~3.8 ppm) and pyrazole protons (δ 6.5–7.5 ppm) .
- IR Spectroscopy : Stretching vibrations for ester carbonyl (~1700 cm⁻¹) and pyrazole ring (~1600 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) to confirm molecular weight .
Basic: What are common intermediates in its synthesis?
Key intermediates include:
- Ethyl 4-bromo-1H-pyrazole-5-carboxylate : Used in cross-coupling reactions to introduce aryl groups .
- 3-(4-Methoxyphenyl)propanoic acid derivatives : Precursors for cyclization .
- Hydrazine derivatives : For constructing the pyrazole core via Knorr-type reactions .
Advanced: How can Suzuki-Miyaura cross-coupling conditions be optimized for higher yields?
Optimization involves:
- Catalyst loading : 2–5 mol% Pd(PPh₃)₄ improves efficiency without excess cost .
- Solvent choice : Degassed DMF:H₂O (3:1) minimizes side reactions .
- Base selection : K₃PO₄ enhances coupling efficiency over Na₂CO₃ .
- Temperature : 80–100°C balances reaction rate and decomposition risks .
Advanced: How do substituents on the pyrazole ring affect reactivity and biological activity?
- Electron-withdrawing groups (e.g., -CF₃ at position 3) increase electrophilicity, enhancing nucleophilic substitution rates .
- Methoxy groups at the 4-phenyl position improve solubility and bioavailability .
- Steric hindrance from bulky substituents (e.g., cyclohexyl) can reduce reaction yields but increase metabolic stability .
Advanced: How to resolve discrepancies in spectral data across studies?
- Solvent effects : NMR chemical shifts vary with deuterated solvents (CDCl₃ vs. DMSO-d₆) .
- Tautomerism : Pyrazole NH protons may exchange rapidly, broadening signals in D₂O-containing solvents .
- Crystallographic validation : Single-crystal XRD (e.g., CCDC data) provides definitive structural assignments .
Advanced: What methodologies assess its pharmacological potential?
- In vitro assays : Enzyme inhibition (e.g., COX-2) via fluorometric kits .
- Docking studies : Using software like AutoDock to predict binding affinities for target proteins .
- ADMET profiling : Computational tools (e.g., SwissADME) evaluate absorption and toxicity .
Advanced: How to model its electronic structure for reactivity predictions?
- DFT calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets optimize geometry and HOMO-LUMO gaps .
- NBO analysis : Identifies hyperconjugative interactions influencing stability .
- Molecular electrostatic potential (MEP) maps : Predict nucleophilic/electrophilic sites .
Advanced: What green chemistry approaches apply to its synthesis?
- Solvent-free mechanochemistry : Ball-milling reactants with K₂CO₃ reduces waste .
- Microwave-assisted synthesis : Cuts reaction times from hours to minutes .
- Biocatalysis : Lipases for enantioselective esterification under mild conditions .
Advanced: How to evaluate its stability under varying storage conditions?
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C typical) .
- HPLC monitoring : Track degradation products in accelerated stability studies (40°C/75% RH) .
- Light sensitivity tests : UV-Vis spectroscopy detects photodegradation in amber vs. clear vials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
